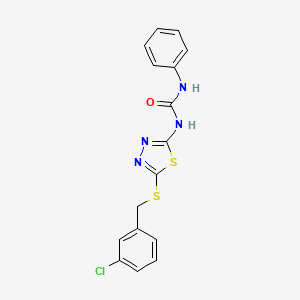
1-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a useful research compound. Its molecular formula is C16H13ClN4OS2 and its molecular weight is 376.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article provides an overview of its biological activity, including anticancer properties and antifungal effects, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has a complex structure that includes a thiadiazole ring, which is known for its diverse biological activities. The molecular formula is C17H15ClN4S2, with a molecular weight of 376.90 g/mol. The presence of the chlorobenzyl group enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of synthesized derivatives against four human cancer cell lines: MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The results are summarized in Table 1.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5d | 0.37 | HeLa |
| 5g | 0.73 | HeLa |
| 5k | 0.95 | HeLa |
| Sorafenib | 7.91 | HeLa |
The compounds 5d, 5g, and 5k showed significantly lower IC50 values compared to Sorafenib, indicating higher potency as anticancer agents against HeLa cells .
Flow cytometry analysis revealed that these compounds induce apoptotic cell death and block the cell cycle at the sub-G1 phase. In silico docking studies confirmed the binding affinity of these compounds to the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), suggesting a mechanism involving inhibition of angiogenesis .
Antifungal Activity
In addition to anticancer properties, derivatives of this compound have shown promising antifungal activity.
Case Study: Antifungal Efficacy
A series of related thiadiazole derivatives were tested for antifungal activity against Candida albicans and other strains. The results indicated significant inhibitory effects:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3l | 5 | Candida albicans |
| 3k | 10 | Candida albicans |
| 3l | 10 | Candida glabrata |
Compound 3l exhibited the most potent antifungal activity with an MIC value comparable to that of fluconazole . The mechanism involves inhibition of ergosterol biosynthesis by targeting the enzyme 14-alpha sterol demethylase .
Pharmacokinetics and Toxicity
The pharmacokinetic properties and potential toxicity profiles were assessed through ADME (Absorption, Distribution, Metabolism, Excretion) predictions. These studies suggest favorable characteristics for drug development:
- Absorption : High permeability across biological membranes.
- Distribution : Moderate volume distribution indicating good tissue penetration.
- Metabolism : Potential for metabolic stability with minimal hepatic toxicity.
- Excretion : Predicted renal excretion pathways.
属性
IUPAC Name |
1-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS2/c17-12-6-4-5-11(9-12)10-23-16-21-20-15(24-16)19-14(22)18-13-7-2-1-3-8-13/h1-9H,10H2,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSJPENSLAIGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














